molecular formula C16H13ClN2O3 B2727391 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide CAS No. 1394802-92-6

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide

Cat. No.: B2727391
CAS No.: 1394802-92-6
M. Wt: 316.74
InChI Key: JQMCZQLBICJDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-chloro-4-methoxyphenyl group at the β-position and a furan-2-ylmethyl moiety at the N-terminus. This compound belongs to a broader class of acrylamides studied for their structural versatility and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-15-5-4-11(8-14(15)17)7-12(9-18)16(20)19-10-13-3-2-6-22-13/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCZQLBICJDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Methoxyphenyl Intermediate: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes a reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid.

    Coupling with Furan-2-ylmethylamine: The intermediate is then coupled with furan-2-ylmethylamine under acidic conditions to form the final product, 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the furan ring are likely involved in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name R₁ (β-position) R₂ (N-terminus) Key Features
Target Compound 3-Chloro-4-methoxyphenyl Furan-2-ylmethyl Electron-withdrawing (Cl, CN) and electron-donating (OMe) groups .
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-Methyl-4-nitrophenyl)furan-2-yl 3-Ethoxyphenyl Nitro group enhances electrophilicity; ethoxy improves lipophilicity.
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Hydroxy-3-methoxyphenyl 4-(Trifluoromethyl)phenyl Trifluoromethyl enhances metabolic stability; hydroxyl aids H-bonding.
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Naphthalen-2-yl Cyclopenta[b]thiophen-2-yl Bulky aromatic substituent; thiophene enhances π-π stacking.
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30b) 4-(Morpholin-4-yl)phenyl Tetrahydrobenzothiophen-2-yl Morpholine improves solubility; tetrahydrobenzothiophene increases rigidity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
Target Compound Not reported ~345.8 ~2.8 Moderate in DMSO; low in aqueous media.
36a 228–230 365.4 3.5 Low aqueous solubility; soluble in DCM.
30b 246–248 418.8 2.1 Enhanced solubility due to morpholine.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Not reported 433.4 3.9 Low aqueous solubility; nitro group reduces stability.

Crystallographic and Intermolecular Interactions

While crystallographic data for the target compound is unavailable, analogues like 3-Chloro-N-(4-methoxyphenyl)propanamide () reveal:

  • Hydrogen bonding : N–H···O and C–H···O interactions stabilize crystal packing.
  • Graph-set analysis : Descriptors like C₁₁(4) indicate chain-forming hydrogen bonds .

Biological Activity

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a synthetic compound with potential biological activities that have garnered attention in various research studies. Its unique molecular structure, characterized by a chloro and methoxy substitution on the phenyl ring and a cyano group, suggests possible interactions with biological targets that may lead to therapeutic applications.

The compound's molecular formula is C18H16ClN3O2, and it has a molecular weight of 345.79 g/mol. The presence of functional groups such as the cyano and furan moieties enhances its reactivity and potential biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study demonstrated that derivatives of cyano compounds could inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for further exploration of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The potential for 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide to exhibit similar properties warrants investigation. Preliminary assays could focus on its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Compounds containing furan and cyano groups are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies on similar structures have highlighted their ability to reduce inflammation in animal models, indicating that 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide might also exhibit these effects .

Research Findings

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth (Gram-positive & Gram-negative)
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study involving a series of analogs based on the cyanoacrylate framework showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The analogs were tested for their ability to induce apoptosis, with results indicating significant cell death at micromolar concentrations.
  • Antimicrobial Study : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential for further development into an antimicrobial agent.
  • Anti-inflammatory Study : A model using lipopolysaccharide (LPS)-stimulated macrophages revealed that compounds with similar structures reduced the secretion of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.